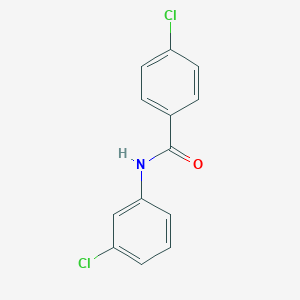

4-chloro-N-(3-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBJKFUXTGAULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323834 | |

| Record name | 4-chloro-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-96-3 | |

| Record name | 4-Chloro-N-(3-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-chloro-N-(3-chlorophenyl)benzamide

The formation of the central amide linkage in this compound is typically achieved through standard organic chemistry reactions that couple a carboxylic acid or its derivative with an amine.

The most direct and common method for synthesizing benzanilides, including this compound, involves the reaction of a 4-chlorobenzoyl derivative with 3-chloroaniline. A highly effective approach utilizes 4-chlorobenzoyl chloride as the acylating agent. In a typical procedure, 4-chlorobenzoyl chloride is reacted with an aniline (B41778), such as 2-chloroaniline for a similar isomer, in a suitable solvent like chloroform, often under reflux conditions. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride (HCl).

This method is widely used due to the high reactivity of acyl chlorides, which generally results in good yields and relatively short reaction times. nih.gov

Beyond the use of acyl chlorides, alternative methods have been developed to facilitate amide bond formation, often employing coupling agents to activate the carboxylic acid directly. These routes can be advantageous when starting materials are sensitive or when milder reaction conditions are required.

One prominent alternative involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). In this process, the carboxylic acid (e.g., 3-nitro-4-chlorobenzoic acid in the synthesis of a related compound) reacts with DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then converted to an active ester by HOBt, which subsequently reacts with the amine (e.g., 3-chloro-2-methylaniline) to yield the final amide product. google.com

Another approach involves the use of phosphorus-based reagents. For instance, phosphorus trichloride (PCl₃) can be used in a solvent like xylene to promote the condensation of a carboxylic acid and an aniline at elevated temperatures. nih.gov These alternative methods provide a broader toolkit for chemists to optimize the synthesis based on substrate compatibility and desired reaction efficiency.

Table 1: Comparison of Selected Synthetic Methods for Benzamide (B126) Formation

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Acyl Chloride | 4-Chlorobenzoyl chloride, 3-Chloroaniline | Reflux in chloroform | High reactivity, good yields nih.gov |

| Carbodiimide (B86325) Coupling | 4-Chlorobenzoic acid, 3-Chloroaniline, DIC, HOBt | Room temperature | Milder conditions, good for sensitive substrates google.com |

| Phosphorus-Based | 4-Chlorobenzoic acid, 3-Chloroaniline, PCl₃ | Elevated temperature in xylene | Effective for direct acid-amine coupling nih.gov |

Chemical Reactivity and Mechanistic Transformation Studies

The chemical behavior of this compound is dictated by its amide core and the electronic properties of the halogenated rings.

Specific studies focusing on the oxidation of this compound are not extensively detailed in the surveyed literature. Generally, the aromatic rings of such compounds are resistant to oxidation under mild conditions. Harsh oxidation could potentially lead to degradation of the molecule, but targeted oxidative transformations involving this specific compound have not been a primary focus of reported research.

The benzamide scaffold of this compound serves as a precursor for the synthesis of more complex heterocyclic structures. A notable transformation involves the cyclization of related benzamide derivatives to form 1,3,5-oxadiazines. mdpi.com

In a relevant study, 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides, which contain the 4-chlorobenzamide moiety, undergo intramolecular cyclization via dehydrosulfurization. mdpi.com This reaction eliminates a sulfur atom from the thiourea group to facilitate ring closure. Two primary methods have been compared for this transformation:

Dicyclohexylcarbodiimide (DCC): Using DCC as a dehydrosulfurizing agent often leads to the formation of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines in high yields. mdpi.com

Iodine and Triethylamine (I₂ + Et₃N): An alternative method employs a mixture of iodine and triethylamine in DMF. This approach avoids the need for heating the reaction mixture, thereby preventing potential resinification and decomposition of the starting materials. mdpi.com

These cyclization reactions demonstrate the utility of the 4-chlorobenzamide structure as a building block in medicinal and materials chemistry for creating diverse heterocyclic systems. mdpi.com

Table 2: Comparison of Dehydrosulfurization Methods for Cyclization of Benzamide Derivatives

| Dehydrosulfurizing Agent | Typical Conditions | Key Outcome | Reference |

|---|---|---|---|

| DCC | Heating | High yields but risk of resinification | mdpi.com |

| I₂ + Et₃N | Room Temperature in DMF | Avoids heating and reduces side reactions | mdpi.com |

Reaction Kinetics and Advanced Mechanistic Investigations

A thorough understanding of the reaction kinetics and mechanism is essential for optimizing the synthesis of this compound. Due to the lack of specific kinetic studies for this exact compound, the reaction between aniline and benzoyl chloride, a closely related process, is often used as a model to illustrate the principles of these investigations.

Determination of Reaction Orders and Rate Constants

The reaction to form an amide from an acyl chloride and an amine is typically fast. Kinetic studies are often performed using techniques that can monitor rapid reactions, such as microstructured chemical systems. For the reaction between aniline and benzoyl chloride, a kinetic model has been established which includes the main amide formation and potential side reactions.

Note: This table is based on a model system and serves to illustrate the types of parameters determined in a kinetic study.

Identification of Rate-Determining Steps in Multi-Component Reactions

The initial nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride forms a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to form the final amide product. In many cases, the breakdown of the tetrahedral intermediate to form the products is considered the rate-determining step. However, the relative rates of the steps can be influenced by the specific reactants and reaction conditions.

Analysis of Activation Energy and Thermodynamic Parameters (e.g., ΔH‡, ΔS‡, ΔG‡)

The temperature dependence of the reaction rate constant allows for the determination of the activation energy (Ea) using the Arrhenius equation. From the activation energy and other thermodynamic data, the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be calculated. These parameters provide deeper insight into the transition state of the reaction.

ΔH‡ (Enthalpy of Activation): Represents the difference in enthalpy between the transition state and the reactants. A lower ΔH‡ indicates a lower energy barrier for the reaction.

ΔS‡ (Entropy of Activation): Reflects the change in disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in bimolecular reactions where two molecules come together.

ΔG‡ (Gibbs Free Energy of Activation): Combines the enthalpic and entropic contributions and is directly related to the reaction rate.

Note: These values are typical for amide formation reactions and are for illustrative purposes.

Elucidation of Substituent Effects on Reaction Rates and Selectivity

The electronic properties of substituents on both the benzoyl chloride and aniline rings can significantly influence the rate of formation of this compound. The Hammett equation is a valuable tool for quantifying these effects.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the synthesis of this compound, the chlorine atoms on both aromatic rings are electron-withdrawing groups.

Substituent on the Benzoyl Chloride Ring (4-chloro): An electron-withdrawing group at the para position will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This would be expected to increase the reaction rate.

Substituent on the Aniline Ring (3-chloro): An electron-withdrawing group on the aniline ring will decrease the nucleophilicity of the amine nitrogen, making it a weaker nucleophile. This would be expected to decrease the reaction rate.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium hypochlorite |

| N-chloroamide |

| Isocyanate |

| Carbamate |

| Aniline |

| Benzoyl chloride |

Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides definitive data on the solid-state structure of the title compound. The crystal used for data collection was identified as a twin, a phenomenon where two or more separate crystal domains are intergrown in a defined crystallographic orientation. nih.gov

The crystallographic analysis of 4-chloro-N-(3-chlorophenyl)benzamide established that it crystallizes in the monoclinic system. nih.gov The specific space group was not explicitly stated in the available abstracts but the parameters were determined at a temperature of 292 K. nih.gov The fundamental dimensions of the crystal lattice, known as the unit cell parameters, were precisely measured.

Table 1: Crystal Data and Unit Cell Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 12.8696 (15) Å |

| b | 9.7485 (10) Å |

| c | 9.8243 (12) Å |

| β | 90.265 (11)° |

| Volume (V) | 1232.5 (2) ų |

| Z | 4 |

Data sourced from Nayak et al. (2009). nih.gov

The conformation of the molecule, which describes the spatial arrangement of its atoms, is characterized by the relative orientations of its constituent parts, including the two phenyl rings and the central amide (NHCO) linker.

The molecule is not perfectly flat. The central amide group (NHCO) is twisted relative to the two aromatic rings it connects. nih.gov The dihedral angle between the benzoyl ring (originating from 4-chlorobenzoic acid) and the amide plane is 21.5 (1)°. nih.gov Similarly, the dihedral angle between the aniline (B41778) ring (the 3-chlorophenyl group) and the amide plane is 20.2 (2)°. nih.gov

Table 2: Key Dihedral Angles

| Description | Angle (°) |

|---|---|

| Aniline Ring — NHCO Group | 20.2 (2) |

| Benzoyl Ring — NHCO Group | 21.5 (1) |

| Aniline Ring — Benzoyl Ring | 3.7 (2) |

Data sourced from Nayak et al. (2009). nih.gov

The relative orientation of the atoms within the amide bridge is a key conformational feature. In the solid state, the N-H group adopts a trans conformation with respect to the carbonyl (C=O) group. nih.gov Furthermore, the N-H group is oriented syn (on the same side) to the meta-chloro substituent on the aniline ring. nih.gov This specific arrangement results in the formation of an intramolecular C-H···O close contact, which contributes to the stability of the observed conformation. nih.govnih.gov

The arrangement of individual molecules within the crystal lattice is stabilized by a network of non-covalent interactions, primarily hydrogen bonds.

The most significant intermolecular interaction governing the crystal packing is the classical N—H···O hydrogen bond. nih.gov In the crystal structure of this compound, the amide hydrogen (N-H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This interaction systematically repeats, linking the molecules head-to-tail to form infinite one-dimensional chains that propagate along the c-axis of the unit cell. nih.govnih.gov These hydrogen-bonded chains are a common structural motif in related benzanilide (B160483) compounds. nih.gov The stability of the crystal packing is further enhanced by Cl···Cl contacts and π···π stacking interactions between the aromatic rings of neighboring chains. nih.gov

Elucidation of Intermolecular Interactions in Crystal Packing

| Contact | Distance (Å) | Symmetry Operation | Angle (θ) (°) |

|---|---|---|---|

| Cl1···Cl1 | 3.474 (1) | -x+1, -y+2, -z | 171.1 (2) |

Aromatic π···π Stacking Interactions

The stability of the crystal packing is further enhanced by aromatic π···π stacking interactions. nih.gov These interactions occur between the phenyl rings of adjacent molecules, organized across centers of symmetry. The centroid of the 4-chlorobenzoyl ring (Cg1, defined by atoms C1–C6) and the centroid of the 3-chlorophenyl ring (Cg2, defined by atoms C8–C13) participate in these stacking events. nih.gov The centroid-centroid distances are measured at 3.71 (2) Å and 3.77 (2) Å, respectively, indicating a significant contribution to the cohesive energy of the crystal. nih.gov

| Interacting Rings (Centroids) | Distance (Å) | Symmetry Operation |

|---|---|---|

| Cg1···Cg1 | 3.71 (2) | 1-x, 1-y, 1-z |

| Cg2···Cg2 | 3.77 (2) | -x, 2-y, 1-z |

Intramolecular C—H···O Close Contacts

The molecular conformation of this compound is characterized by an intramolecular C—H···O close contact. nih.gov This interaction occurs between the carbonyl oxygen (O1) and a hydrogen atom on the aniline ring (H13 attached to C13). This contact helps to establish a planar preference for the molecule by creating a pseudo-ring structure. The N—H group adopts a trans conformation relative to the C=O group, which facilitates this intramolecular interaction. nih.gov

| Donor—H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|

| C13—H13···O1 | 2.34 | 2.868 (3) | 116 |

Analysis of Crystal Twinning and Its Implications

Crystallographic analysis revealed that the single crystal used for data collection was a non-merohedral twin. nih.gov Crystal twinning is a phenomenon where two or more separate crystals, known as twin domains, are intergrown in a symmetrical manner. In this case, the domains were related by a specific twin law, and the refinement of the crystal structure accounted for this twinning. The BASF parameter, which indicates the fractional contribution of each twin component, was determined to be 0.948 (1) / 0.052 (1). nih.gov The successful refinement of the twinned crystal structure was essential for achieving an accurate and reliable model of the molecular and crystal structure, which might otherwise be compromised by the overlapping diffraction patterns from the different domains. nih.gov

Spectroscopic Elucidation Techniques

While the purity of this compound has been confirmed using spectroscopic methods, detailed public data for this specific isomer is limited. nih.gov The following sections describe the expected spectroscopic characteristics based on the known behavior of substituted benzanilides.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

FTIR spectroscopy is a key technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands that are characteristic of the amide linkage and the substituted aromatic rings.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|---|

| N—H Stretching | Amide | 3400–3200 | A sharp to moderately broad peak corresponding to the stretching of the amide N-H bond. Its position can be influenced by hydrogen bonding. |

| C—H Stretching (Aromatic) | Aromatic Rings | 3100–3000 | Weak to medium peaks just above 3000 cm⁻¹ due to the C-H stretching on the two phenyl rings. libretexts.org |

| C=O Stretching (Amide I) | Amide | 1700–1650 | A very strong and sharp absorption, characteristic of the carbonyl group in a secondary amide. pressbooks.pub |

| N—H Bending / C—N Stretching (Amide II) | Amide | 1570–1515 | A strong band resulting from a combination of N-H in-plane bending and C-N stretching. |

| C=C Stretching (Aromatic) | Aromatic Rings | 1600–1450 | Multiple sharp bands of variable intensity indicating the presence of the aromatic rings. amazonaws.com |

| C—Cl Stretching | Chlorophenyl/Chlorobenzoyl | 850–550 | Stretching vibrations for the carbon-chlorine bonds, which fall in the lower frequency region of the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons.

Amide Proton (N-H): A single proton signal, likely appearing as a broad singlet in the downfield region (typically δ 8.0-10.5 ppm), which can be exchangeable with D₂O.

Aromatic Protons (Ar-H): The eight aromatic protons on the two substituted rings would appear in the δ 7.0-8.0 ppm region. Due to the substitution patterns, complex splitting (multiplets, doublets of doublets) is expected. The protons on the 4-chlorobenzoyl ring would likely appear as two distinct doublets (an AA'BB' system), while the four protons on the 3-chlorophenyl ring would show a more complex pattern of four separate signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum should account for all 13 carbon atoms in the molecule, though some signals from the substituted aromatic rings may overlap.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Formula Validation

High-resolution mass spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous validation of its elemental composition. For this compound, the molecular formula is established as C₁₃H₉Cl₂NO. nist.govnih.gov

The theoretical monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent elements, is 265.00612 Da. massbank.eu Experimental data from HRMS analysis confirms this with a high degree of accuracy. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its various adducts, which can be compared to theoretical values.

Below is a table of predicted collision cross-section (CCS) values for different adducts of a related isomer, 4-chloro-N-(4-chlorophenyl)benzamide, which provides insight into the expected values for the target compound. uni.luuni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 266.01341 | 154.6 |

| [M+Na]⁺ | 287.99535 | 164.0 |

| [M-H]⁻ | 263.99885 | 160.8 |

| [M+NH₄]⁺ | 283.03995 | 172.2 |

| [M+K]⁺ | 303.96929 | 157.5 |

| [M+H-H₂O]⁺ | 248.00339 | 149.0 |

| [M+HCOO]⁻ | 310.00433 | 170.1 |

| [M+CH₃COO]⁻ | 324.01998 | 195.8 |

| [M+Na-2H]⁻ | 285.98080 | 159.6 |

| [M]⁺ | 265.00558 | 157.1 |

| [M]⁻ | 265.00668 | 157.1 |

This interactive table provides predicted collision cross-section values for various adducts of a closely related isomer, illustrating the type of data obtained from HRMS analysis.

The molecular weight of this compound is approximately 266.123 g/mol . nist.gov This information, corroborated by techniques such as X-ray crystallography, confirms the structural identity of the compound. nih.govorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the compound.

For benzanilide derivatives like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the amide chromophore. The specific wavelengths and intensities of these absorptions are influenced by the substitution pattern on the phenyl rings.

While specific UV-Vis spectral data for this compound is not detailed in the provided search results, analysis of related N-(chlorophenyl)pyridinecarboxamides indicates that these compounds exhibit characteristic electronic transitions. dcu.ie The study of these related compounds helps in understanding the expected spectral behavior of the title compound.

The electronic properties and interaction landscapes in a series of N-(chlorophenyl)pyridinecarboxamides have been probed, revealing the influence of intramolecular and intermolecular interactions on their molecular planarity and crystal packing. dcu.ie These studies provide a framework for interpreting the electronic behavior of this compound.

Further investigation into the UV-Vis spectroscopic properties of this compound would be beneficial for a more complete understanding of its electronic structure and photophysical properties.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations for Geometrical and Electronic Structures

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the geometrical and electronic characteristics of 4-chloro-N-(3-chlorophenyl)benzamide.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations have been utilized to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations were performed using the Gaussian03 software package. proquest.comorientjchem.org The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed method for such in silico studies on related benzamide (B126) compounds. This approach allows for the theoretical determination of bond lengths and bond angles. proquest.comorientjchem.org

A critical validation of theoretical calculations is the comparison of the computed geometrical parameters with experimental data obtained from X-ray diffraction (XRD). The crystal structure of this compound has been determined by single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net The theoretically calculated bond lengths and bond angles for this compound have been shown to be in good agreement with the values reported from XRD studies. proquest.comorientjchem.org

The experimental crystal structure reveals that the molecule crystallizes in the monoclinic space group P21/c. nih.gov The asymmetric unit contains one molecule of this compound. The molecular structure is characterized by the N-H group being in a trans conformation relative to the carbonyl group. nih.govresearchgate.netresearchgate.net The dihedral angle between the two aromatic rings is relatively small, indicating a nearly coplanar arrangement. nih.govresearchgate.net

| Parameter | Experimental (XRD) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.8696 (15) |

| b (Å) | 9.7485 (10) |

| c (Å) | 9.8243 (12) |

| β (°) | 90.265 (11) |

| V (ų) | 1232.5 (2) |

| Z | 4 |

| Data sourced from Nayak et al., 2009 nih.gov |

Frontier Molecular Orbital (FMO) analysis is a key aspect of understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. ijcce.ac.ir For related compounds, the HOMO-LUMO energy gap has been calculated to be around 4.42 eV, suggesting significant stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For halogen-substituted aromatic compounds, the MEP map can reveal the electron-rich and electron-poor areas, providing insights into intermolecular interactions. ijcce.ac.ir The analysis of MEP is crucial for understanding the reactive behavior of the molecule. chemrxiv.org

Fukui function analysis is a method used in computational chemistry to predict the most reactive sites in a molecule. chemrxiv.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack. For halogen-substituted carboxamides, Fukui functions can pinpoint the specific atoms that are most likely to participate in chemical reactions. chemrxiv.org

Calculation of Thermodynamic Properties

While specific thermodynamic values for this compound are not extensively detailed in the reviewed literature, the standard approach involves computational methods to predict these properties. Theoretical investigations on related benzamide derivatives utilize DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, to calculate thermodynamic parameters such as enthalpy, entropy, and heat capacity at various temperatures . These calculations are crucial for predicting the stability and reactivity of the molecule under different thermal conditions.

Theoretical Spectroscopic Predictions and Validation

Computational spectroscopy serves as a powerful tool for interpreting and validating experimental spectra. Although the purity of this compound has been experimentally confirmed using infrared and NMR spectroscopy, detailed computational assignments for this specific molecule are not widely published nih.govresearchgate.net. The established methodologies for such analyses are described below.

The theoretical prediction of vibrational spectra for benzamide derivatives is typically performed using DFT calculations. This process involves optimizing the molecular geometry and then computing the harmonic vibrational frequencies esisresearch.orgnih.gov. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FTIR) and Raman spectra nih.govmdpi.com. Such analyses enable the precise assignment of vibrational modes, such as the characteristic C=O and N-H stretching frequencies, to specific bands observed in the experimental data esisresearch.org.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules scispace.com. For related compounds, theoretical ¹H and ¹³C NMR chemical shifts are computed and compared against experimental data unn.edu.ng. These calculations can also account for solvent effects, providing a more accurate prediction of the chemical shifts in different environments. This validation of computed versus experimental data is a critical step in confirming the molecular structure unn.edu.ng.

The electronic absorption properties of molecules like this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT) mdpi.com. This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum sharif.edu. To simulate the effect of different chemical environments, these calculations can be performed using solvent models, which provides insight into how the electronic structure of the molecule is influenced by the polarity of the solvent mdpi.comresearchcommons.org.

Conformational Analysis and Energy Landscapes

Conformational analysis provides critical information about the three-dimensional structure and stability of a molecule. X-ray diffraction studies of this compound have determined its preferred conformation in the solid state nih.govresearchgate.net.

| Parameter | Value (°) |

|---|---|

| Dihedral angle between NHCO group and aniline (B41778) ring | 20.2 |

| Dihedral angle between NHCO group and benzoyl ring | 21.5 |

| Dihedral angle between the two phenyl rings | 3.7 |

Data sourced from Nayak et al., 2009. nih.gov

In Silico Molecular Interaction Studies

The crystal packing of this compound is stabilized by a network of specific non-covalent interactions, which have been characterized through X-ray crystallography nih.govresearchgate.net. These interactions are fundamental to the supramolecular assembly of the compound in the solid state.

The primary intermolecular interaction is an N-H···O hydrogen bond, which links molecules into infinite chains along the c-axis of the crystal lattice nih.govresearchgate.net. These chains are further connected by a Type I Cl···Cl halogen interaction, where the distance between the chlorine atoms of adjacent benzoyl rings is 3.47 Å nih.govresearchgate.net. Additionally, π···π stacking interactions between the aromatic rings contribute to the stability of the crystal packing nih.gov. An intramolecular C-H···O close contact is also observed, which influences the molecular conformation nih.govresearchgate.net. While a specific Hirshfeld surface analysis for this molecule has not been reported, this technique is commonly used to visualize and quantify intermolecular contacts in related crystalline structures nih.govdcu.ie.

| Interaction Type | Description | Distance (Å) / Angle (°) |

|---|---|---|

| Intermolecular H-Bond (N-H···O) | Links molecules into infinite chains | D···A Distance: 2.883 Å |

| Intramolecular H-Bond (C-H···O) | Stabilizes molecular conformation | D···A Distance: 2.868 Å |

| Halogen Bond (Cl···Cl) | Type I interaction linking chains | Cl···Cl Distance: 3.47 Å |

| π···π Stacking (Cg1···Cg1) | Between benzoyl rings | Centroid Distance: 3.71 Å |

| π···π Stacking (Cg2···Cg2) | Between aniline rings | Centroid Distance: 3.77 Å |

Data sourced from Nayak et al., 2009. nih.gov

Molecular Docking Investigations with Biomolecular Targets (e.g., enzyme active sites, protein binding pockets)

There are no publicly available research articles or data detailing the molecular docking of this compound with any biomolecular targets such as enzymes or proteins. Consequently, information regarding its potential binding modes, key interactions with amino acid residues within an active site, or its affinity for any specific protein binding pocket is not available.

Design and Synthesis of Derivatives and Analogues for Academic Exploration

Benzamide (B126) Derivatives with Modified Benzoyl Moieties

Modifications to the benzoyl ring of 4-chloro-N-(3-chlorophenyl)benzamide have been a key area of investigation. Researchers have introduced a range of substituents at various positions to study their effects on the molecule's properties.

For instance, the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide involves a multi-step process starting from 3-nitro-4-chlorobenzoic acid. google.com This raw material is treated with N,N'-diisopropyl carbodiimide (B86325) and 1-hydroxybenzotriazole (B26582) to form an activated ester. google.com This intermediate then reacts with 3-chloro-2-methylaniline (B42847) to yield 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. google.com The final step involves the reduction of the nitro group to an amino group using zinc and sodium hydroxide. google.com

Another example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. This is achieved through the Schotten-Baumann reaction, where 2-(3-chlorophenyl)ethan-1-amine is reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. mdpi.com

Table 1: Examples of Benzamide Derivatives with Modified Benzoyl Moieties

| Starting Material | Reagents | Final Product |

| 3-nitro-4-chlorobenzoic acid | 1. N,N'-diisopropyl carbodiimide, 1-hydroxybenzotriazole 2. 3-chloro-2-methylaniline 3. Zinc, Sodium hydroxide | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide google.com |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride, Triethylamine | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |

Benzamide Derivatives with Modified Aniline (B41778) Moieties

Systematic modifications of the aniline ring in benzamide derivatives have been explored to understand their impact on biological activity. A prominent example is the development of new 4-methylbenzamide (B193301) derivatives. The design of these compounds often retains the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide core while introducing various substituents. nih.gov

The rationale for focusing on a 3-(trifluoromethyl)aniline (B124266) fragment is based on its ability to penetrate deeper into allosteric pockets of target proteins, enhancing hydrophobic interactions. nih.gov To further probe the importance of these interactions, researchers have also synthesized analogues where the imidazole (B134444) fragment, sometimes attached to the aniline ring, is replaced by a hydrogen atom. nih.gov

The synthesis of these derivatives typically involves the reaction of a substituted aniline with a benzoyl chloride. For example, 3-(trifluoromethyl)aniline or 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can be reacted with 4-(chloromethyl)benzoyl chloride to produce the corresponding benzamide derivatives. nih.gov

Introduction of Diverse Chemical Scaffolds and Heterocyclic Rings

To expand the chemical diversity and explore novel biological activities, various chemical scaffolds and heterocyclic rings have been incorporated into the benzamide structure. These include tetrazole, oxadiazole, thiourea, and sulfonamide moieties.

Oxadiazole and Thiadiazole: These five-membered heterocycles are considered privileged scaffolds in medicinal chemistry due to their chemical stability and ability to act as bioisosteres for other functional groups. nih.gov The 1,2,4-oxadiazole (B8745197) and 1,3,4-thiadiazole (B1197879) isomers are of particular interest. nih.gov The synthesis of derivatives containing these rings often involves multi-step procedures. For example, 1,2,4-oxadiazoles can be synthesized and linked to other moieties like quinoline (B57606) to evaluate their biological potential. nih.gov

Thiourea: Thiourea derivatives, often in combination with other heterocyclic systems like 1,3,4-thiadiazole, have shown a wide range of biological activities. nih.gov The synthesis of such hybrid molecules can involve the reaction of an isothiocyanate derivative with an appropriate amine. nih.gov For instance, a sulfonyl isothiocyanate can be prepared and then reacted with an amino-functionalized thiadiazole to yield a thiadiazole-sulfonyl-thiourea derivative. nih.gov

Sulfonamide: The sulfonamide group is another important functional group that has been incorporated into benzamide-related structures. A notable example is the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. google.com The synthesis involves the reaction of 4-chloro-3-sulfamoyl benzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole in the presence of a base like triethylamine. google.com

Comparative Structural Analysis of Analogous Benzanilides

The three-dimensional structure of this compound and its analogues provides crucial insights into their chemical behavior and interactions. X-ray crystallography has been instrumental in elucidating the molecular conformations and intermolecular interactions in the solid state.

In the crystal structure of this compound, the N-H group is trans to the C=O group, which allows for the formation of an intramolecular C-H···O interaction. nih.gov The aniline and benzoyl rings are nearly coplanar. The crystal packing is characterized by infinite chains of molecules linked by N-H···O hydrogen bonds. nih.gov Additionally, Cl···Cl interactions and π···π stacking contribute to the stability of the crystal lattice. nih.gov

A similar pattern of intermolecular N-H···O hydrogen bonds forming chains is observed in the crystal structure of 4-chloro-N-(3-methylphenyl)benzamide. nih.gov In this analogue, the methyl group on the aniline ring is positioned anti to the N-H bond. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 12.138 (3) nih.gov |

| b (Å) | 9.608 (2) nih.gov |

| c (Å) | 10.707 (3) nih.gov |

| β (°) | 102.57 (1) nih.gov |

| V (ų) | 1216.5 (5) nih.gov |

| Z | 4 nih.gov |

Structure Activity Relationship Sar and Mechanistic Studies Non Clinical

Correlation of Structural Modifications with In Vitro Biological Activities

The biological effects of 4-chloro-N-(3-chlorophenyl)benzamide are intrinsically linked to its chemical structure. The presence and position of the chloro substituents on both the benzoyl and aniline (B41778) rings are critical determinants of its activity.

The inhibitory potential of this compound and its analogs has been investigated against several enzymes.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating skin pigmentation disorders. nih.gov Studies on related benzamide (B126) structures have shown that the introduction of specific substituents can lead to potent tyrosinase inhibition. For instance, research on N-phenylbenzamides revealed that the presence of a 4-fluorobenzyl moiety and an additional chlorine atom can enhance inhibitory activity against tyrosinase from Agaricus bisporus. nih.gov While specific IC50 values for this compound are not always singled out, the general class of halogenated benzanilides is recognized for its potential as tyrosinase inhibitors. nih.govresearchgate.netnih.gov

Alpha-glucosidase and Alpha-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research on various heterocyclic compounds, including those with a benzamide-like scaffold, has demonstrated significant inhibitory activity against α-glucosidase and α-amylase. nih.govdovepress.com The inhibitory activity is highly dependent on the substitution pattern of the molecule. acs.orgresearchgate.net For example, in a series of 2,3-dihydroquinazolin-4(1H)-ones derived from anilines, the nature and position of substituents were found to be crucial for their α-glucosidase inhibitory potential. acs.org

Glutathione (B108866) Reductase: This enzyme is vital for maintaining the redox balance within cells. While direct inhibitory data for this compound on glutathione reductase is not prominent, studies on other natural and synthetic compounds have identified inhibitors of this enzyme, highlighting its potential as a therapeutic target. nih.gov

Other Enzymes (MAPK1, Aromatase): While benzamide derivatives have been explored as inhibitors of various kinases, including MAPK1, and as aromatase inhibitors for anticancer applications, specific inhibitory data for this compound against these particular enzymes is not extensively detailed in the reviewed literature.

The cytotoxic effects of this compound and its analogs have been assessed against various human cancer cell lines, demonstrating the potential of this chemical class in oncology research.

A-549 (Non-Small Cell Lung Cancer): Studies have shown that benzamide analogs can inhibit the growth of A549 tumor cells in a dose- and time-dependent manner. atlantis-press.comatlantis-press.com Some derivatives have exhibited potent inhibitory activity against A549 cells, suggesting that subtle structural changes can significantly impact their antiproliferative effects. atlantis-press.comktu.edunih.gov

MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Benzamide derivatives have been evaluated for their activity against MCF-7 cells. researchgate.netrsc.org The antiproliferative activity is often compared to standard chemotherapeutic drugs, and some analogs have shown promising results. nih.gov

MDA-MB-231 (Triple-Negative Breast Cancer): The cytotoxic effects of related compounds have also been investigated against the highly aggressive MDA-MB-231 cell line. nih.govnih.gov

HT-29 (Colon Carcinoma): Research on 4-thiazolidinones, which share some structural similarities with benzamides, has shown antiproliferative properties against HT-29 cells. nih.gov The activity is sometimes correlated with the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in colorectal cancer. nih.govresearchgate.netnih.gov

A-498 (Kidney Cancer) and NCI-H23 (Non-Small Cell Lung Cancer): While a broad range of cancer cell lines are often used for screening, specific data for this compound against A-498 and NCI-H23 is not consistently highlighted in the available search results.

Interactive Table: In Vitro Antiproliferative Activity of Benzamide Analogs

| Cell Line | Cancer Type | Compound Class | Observed Effect |

| A-549 | Non-Small Cell Lung Cancer | Benzamide Analogs | Dose- and time-dependent growth inhibition. atlantis-press.comatlantis-press.com |

| MCF-7 | Breast Cancer (ER+) | Benzamide Derivatives | Antiproliferative activity. researchgate.netrsc.org |

| HT-29 | Colon Carcinoma | 4-Thiazolidinones | Antiproliferative properties, potentially linked to COX-2 inhibition. nih.gov |

The antiviral potential of N-phenylbenzamide derivatives has been a subject of scientific inquiry, particularly in the context of the Hepatitis B virus (HBV).

Anti-HBV Activity and APOBEC3G: Research has shown that certain N-phenylbenzamide derivatives can inhibit HBV replication. tandfonline.comnih.gov The proposed mechanism for this antiviral effect involves the upregulation of the host protein Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). tandfonline.comnih.gov APOBEC3G is a cytidine (B196190) deaminase with known antiretroviral activity. By increasing the intracellular levels of APOBEC3G, these compounds may enhance the host's natural defense against HBV. tandfonline.comnih.gov

Benzamide derivatives have been explored for their potential use as insecticides against various agricultural pests.

Spodoptera frugiperda (Fall Armyworm): Studies have evaluated the toxic effects of synthetic amides against Spodoptera frugiperda larvae. nih.govresearchgate.netnih.govmdpi.com The insecticidal activity is dependent on the specific chemical structure of the amide. nih.govresearchgate.net

Other Pests: The broader class of benzamides has been investigated for activity against other pests like Helicoverpa armigera (cotton bollworm), Ostrinia nubilalis (European corn borer), and Culex pipiens pallens (northern house mosquito), although specific data for this compound is not always detailed. Research on common pesticidal plants has also provided insights into natural compounds with activity against Spodoptera frugiperda. mdpi.com

Mechanistic Elucidation of Molecular Interactions

Understanding the molecular mechanisms by which this compound exerts its biological effects is a key area of research.

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates numerous cellular processes. Benzamide derivatives have been identified as modulators of Ca²⁺ signaling pathways. These "tool compounds" are valuable for dissecting the complexities of calcium signaling. While the precise mechanisms are still under investigation, it is known that some benzamides can influence store-operated calcium entry (SOCE), a critical process for replenishing intracellular calcium stores. The modulation of these pathways likely contributes to the diverse biological activities observed for this class of compounds.

Detailed Analysis of Ligand-Receptor Binding Interactions (e.g., hydrogen bonding, hydrophobic forces)

The three-dimensional structure and crystal packing of this compound have been elucidated through crystallographic studies, which provide a clear picture of the key binding interactions at a molecular level. nih.govnih.gov These interactions are fundamental to understanding how the molecule might engage with a biological receptor.

The molecule's conformation is characterized by the relative orientation of its two phenyl rings and the central amide group. The N-H group of the amide is positioned trans to the carbonyl (C=O) group. nih.gov This arrangement facilitates an intramolecular C-H···O interaction. nih.govnih.gov The dihedral angle between the two aromatic rings is relatively small, at 3.7(2)°, indicating they are nearly coplanar. nih.gov The amide group itself is twisted slightly with respect to both rings, forming dihedral angles of 20.2(2)° with the aniline ring (the ring substituted with the 3-chloro group) and 21.5(1)° with the benzoyl ring (the ring attached to the carbonyl group). nih.gov

Intermolecular forces play a crucial role in the solid-state structure of the compound. The most significant of these are the N-H···O hydrogen bonds. These bonds form infinite chains of molecules aligned along the c-axis of the crystal lattice. nih.govnih.gov This type of hydrogen bonding is a common feature in related benzanilide (B160483) structures. nih.gov

A summary of the key hydrogen bond geometry is provided in the table below.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1N⋯O1 | 0.86 | 2.05 | 2.883(2) | 163 |

| C13—H13⋯O1 | 0.93 | 2.34 | 2.868(3) | 116 |

| Data sourced from Nayak et al. (2009). nih.gov | ||||

| D = Donor atom; H = Hydrogen; A = Acceptor atom. |

Influence of Substituent Electronic and Steric Properties on Observed Activities

The electronic and steric properties of the substituents on the aromatic rings of this compound are critical determinants of its chemical behavior and potential biological activity. The compound features two chlorine atoms, one at the 4-position of the benzoyl ring and another at the 3-position of the aniline ring.

The position of the substituent is known to markedly influence the activity in benzamide derivatives. researchgate.net The presence of electron-withdrawing groups, such as the chloro groups on this compound, can significantly affect its interaction with biological targets. For instance, in related benzamide structures, the presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring was found to enhance inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov This suggests that a balanced electronic distribution, influenced by the push-pull nature of substituents, can be favorable for activity. nih.gov The nitro group, a strong electron-withdrawing substituent, has been noted to enhance the bioactivity of other benzamide derivatives as well. mdpi.com

The chlorine atom's versatility allows it to act as a bioisostere for other groups, such as a methyl group, due to their similar lipophilicity. chemrxiv.org The specific placement of the chloro groups in this compound—para on the benzoyl ring and meta on the aniline ring—precisely defines the electronic landscape of the molecule. The para position on the benzoyl ring allows the chloro substituent to exert its electronic influence most effectively on the carbonyl group. The meta position on the aniline ring influences the electronic environment of the amide nitrogen. In the solid state, the N-H bond is oriented syn to the meta-chloro group. nih.gov

Advanced Research Directions and Emerging Topics

Co-crystallization Studies of 4-chloro-N-(3-chlorophenyl)benzamide or its Derivatives with Target Biomolecules

Co-crystallization is a sophisticated technique in pharmaceutical and materials science used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, by combining them with a secondary molecule (a coformer) in a single crystal lattice. nih.gov The formation of co-crystals versus salts can often be predicted by evaluating the difference in pKa values between the API and the coformer. nih.gov

While specific co-crystallization studies of this compound with biomolecules are an emerging area, a solid foundation exists based on the detailed analysis of its own crystal structure. nih.govnih.gov X-ray diffraction studies reveal that in its pure crystalline form, the compound's structure is stabilized by a network of intermolecular forces. nih.gov Infinite chains are formed along the c-axis via N—H···O hydrogen bonds. nih.gov These chains are further linked by halogen-halogen contacts (Cl···Cl) and stabilized by π–π stacking interactions. nih.gov

This inherent ability to form well-defined, hydrogen-bonded structures makes this compound and its derivatives promising candidates for co-crystallization with target biomolecules. By understanding and leveraging these non-covalent interactions, researchers can design co-crystals where the benzamide (B126) derivative is precisely oriented within the binding site of a protein or other biological target, providing a powerful tool for structural biology and rational drug design. The study of related isomers, such as 4-chloro-N-(2-chlorophenyl)benzamide, further underscores the importance of the benzanilide (B160483) core in forming structured molecular assemblies. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₉Cl₂NO nih.gov |

| Molecular Weight | 266.11 g/mol nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 12.8696 (15) nih.gov |

| b (Å) | 9.7485 (10) nih.gov |

| c (Å) | 9.8243 (12) nih.gov |

| β (°) | 90.265 (11) nih.gov |

| Volume (ų) | 1232.5 (2) nih.gov |

| Key Interactions | N—H···O hydrogen bonds, Cl···Cl contacts nih.govnih.gov |

This interactive table summarizes key crystallographic parameters obtained from X-ray diffraction studies.

Application of Advanced Spectroscopic Probes for Real-time Mechanistic Studies

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the purity and basic structure of this compound, advanced spectroscopic probes offer the potential for real-time investigation of its dynamic interactions. nih.gov These sophisticated methods are critical for understanding the precise mechanisms by which a molecule engages with its biological targets.

Emerging research directions include the use of techniques such as Surface Plasmon Resonance (SPR) to measure the kinetics (on- and off-rates) of binding to a target protein immobilized on a sensor surface. Time-resolved fluorescence or IR spectroscopy could be employed to detect conformational changes in either the benzamide ligand or the target biomolecule upon binding. These methods provide invaluable data on the thermodynamics and kinetics of interaction, moving beyond static structural pictures to a dynamic understanding of molecular recognition events.

Development of Novel Computational Models for Predicting Complex Biological Interactions

Computational modeling has become an indispensable tool in modern drug discovery and molecular biology for predicting how a ligand like this compound might interact with protein targets. numberanalytics.commdpi.com These methods can significantly accelerate the screening of potential drugs and help elucidate their mechanisms of action. nih.gov

Several classes of computational methods are being developed and refined for this purpose:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using scoring functions. alliedacademies.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in a system over time, providing a dynamic view of how a ligand binds to its target and how the complex behaves. alliedacademies.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structure of a series of compounds and their biological activity. alliedacademies.orgnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): Advanced algorithms, including deep learning, random forests, and support vector machines, are being trained on vast datasets of known protein-ligand interactions to predict new ones with high accuracy. numberanalytics.com

The detailed experimental crystal structure data available for this compound serves as a crucial validation point for these theoretical models, allowing researchers to benchmark and refine the accuracy of their predictive algorithms. nih.govresearchgate.net

Table 2: Computational Approaches for Studying Molecular Interactions

| Method | Principle | Application |

| Molecular Docking | Predicts binding pose and affinity based on scoring functions. alliedacademies.org | Virtual screening of compound libraries; identifying key binding interactions. |

| MD Simulations | Simulates atomic movements over time to model complex dynamics. alliedacademies.org | Assessing binding stability; understanding conformational changes upon binding. |

| QSAR | Correlates chemical structure with biological activity statistically. nih.gov | Predicting the activity of new derivatives; guiding lead optimization. |

| Machine Learning | Learns patterns from large datasets to predict interactions. numberanalytics.com | High-throughput virtual screening; de-novo drug design. |

This interactive table outlines major computational methods used to predict and analyze protein-ligand interactions.

Exploration of this compound as a Synthetic Intermediate for Structurally Diverse Organic Molecules

The benzanilide framework, of which this compound is a prime example, is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular scaffolds that are capable of binding to a wide variety of biological targets, making them exceptionally valuable starting points for the synthesis of diverse and complex bioactive molecules. nih.gov

The synthesis of the parent compound itself is straightforward, typically involving the reaction between 4-chlorobenzoyl chloride and 3-chloroaniline. nih.gov From this core structure, chemists can develop a range of more complex heterocyclic compounds. Research has shown that benzanilides serve as key intermediates in the synthesis of molecules such as:

Benzothiadiazin-4-ones nih.gov

Benzodiazepine-2,5-diones nih.gov

2,3-disubstituted 3H-quinazoline-4-ones nih.gov

The presence of two distinct chlorine atoms on the phenyl rings of this compound offers additional handles for synthetic modification through cross-coupling reactions, allowing for the creation of large and structurally diverse chemical libraries for drug discovery and materials science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-chloro-N-(3-chlorophenyl)benzamide?

- Methodology : The compound is synthesized via condensation of 3-chloroaniline with 4-chlorobenzoyl chloride. Key steps include:

- Use of a base (e.g., pyridine) to neutralize HCl byproducts .

- Solvent selection (e.g., dry dichloromethane) to avoid hydrolysis of the acyl chloride.

- Reaction monitoring via TLC or NMR to confirm completion.

- Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (initial) | Prevents side reactions |

| Reaction Time | 12–24 hrs | Ensures complete acylation |

| Purification | Recrystallization (ethanol/water) | Removes unreacted precursors |

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray Diffraction (XRD) : Resolves intramolecular interactions (e.g., C–H⋯O) and confirms the syn orientation of the NH group relative to the meta-chloro substituent .

- NMR Spectroscopy :

- ¹H NMR : Identifies NH proton (δ ~10 ppm) and aromatic protons (δ 7.2–8.0 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

- Key Findings :

- Infinite chains of N–H⋯O hydrogen bonds along the c-axis stabilize the crystal lattice .

- Cl⋯Cl interactions (3.474 Å) between adjacent molecules enhance packing efficiency .

Q. What is the hypothesized mechanism of action for this compound in targeting bacterial enzymes?

- Target Identification : Structural analogs (e.g., trifluoromethyl derivatives) inhibit bacterial acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases) , enzymes critical for fatty acid biosynthesis .

- Experimental Design :

- Perform enzyme inhibition assays (e.g., kinetic studies with S. aureus AcpS).

- Use isothermal titration calorimetry (ITC) to measure binding affinity.

- Validate dual-target inhibition via mutagenesis (e.g., active-site residues) .

Q. How do substituent positions (e.g., chloro, methyl) affect the conformational flexibility and reactivity of benzamide derivatives?

- Case Study :

- 3-Chloro vs. 4-Chloro Substitution : Meta-chloro groups induce steric hindrance, reducing rotational freedom of the benzamide moiety .

- Methyl Substituents : Increase hydrophobicity but may disrupt hydrogen-bonding networks .

Methodological Challenges and Solutions

Q. How should researchers resolve contradictions in crystallographic data across studies?

- Approach :

- Cross-validate XRD results with spectroscopic data (e.g., NMR coupling constants) .

- Account for twinning domains (observed in XRD data) using software like ROTAX .

- Example : A study reported twin domains with a 0.948:0.052 ratio, requiring refinement of the unit cell parameters .

Q. What strategies optimize the synthesis of derivatives (e.g., nitro or sulfonamide analogs)?

- Reaction Design :

- Nitro Derivatives : Use nitrating agents (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

- Sulfonamide Analogs : React with sulfonyl chlorides in anhydrous THF, followed by silica gel chromatography .

- Yield Optimization :

| Derivative | Key Reagent | Yield (%) |

|---|---|---|

| Nitro | HNO₃/H₂SO₄ | 65–70 |

| Sulfonamide | Tosyl chloride | 55–60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.